molecular formula C15H19NO4 B051017 2-((tert-Butoxycarbonyl)amino)-2,3-dihydro-1H-indene-2-carboxylic acid CAS No. 71066-00-7

2-((tert-Butoxycarbonyl)amino)-2,3-dihydro-1H-indene-2-carboxylic acid

Cat. No. B051017
CAS RN: 71066-00-7
M. Wt: 277.31 g/mol
InChI Key: YOMACQVTIAGKNW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 2-((tert-Butoxycarbonyl)amino)-2,3-dihydro-1H-indene-2-carboxylic acid involves strategic methodologies aiming to introduce Boc protective groups efficiently. A notable synthesis approach involves the alkylation of amino acids or amines with di-tert-butyl dicarbonate, under conditions that favor the formation of Boc-protected amino acids. This method showcases the versatility and efficiency of Boc protective groups in synthetic organic chemistry (Bakonyi et al., 2013).

Molecular Structure Analysis

The molecular structure of compounds containing the tert-butoxycarbonyl group is critical in determining their reactivity and application in synthesis. For instance, the crystal and molecular structure analysis of related compounds reveals the significance of the Boc group in stabilizing certain conformations and facilitating specific chemical reactions. These structural insights are crucial for the design and synthesis of complex molecules (Gebreslasie et al., 2011).

Chemical Reactions and Properties

The tert-butoxycarbonyl group is instrumental in various chemical reactions, particularly in the protection of amino groups during peptide synthesis. The Boc group can be introduced through reactions such as the N-tert-butoxycarbonylation of amines, which is facilitated by catalysts like H3PW12O40, demonstrating the group's versatility in synthetic applications (Heydari et al., 2007).

Scientific Research Applications

1. Synthesis of New Derivatives

Field: Organic Chemistry Application: This compound has been used in the synthesis of new derivatives of β-(1,2,4-Triazol-1-yl)alanine . Method: The synthesis involves the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate . Results: A simple synthetic approach to racemic N-tert-butyloxycarbonyl-2-methyl-3-(1H-1,2,4-triazol-1-yl)alanine in four steps and 68% overall yield starting from oxazoline derivative .

2. Dipeptide Synthesis

Field: Biochemistry Application: tert-Butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs) have been used as starting materials in dipeptide synthesis . Method: The Boc-AAILs were synthesized by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids . These were then used in dipeptide synthesis with commonly used coupling reagents . Results: The distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 minutes .

3. Protein Assembly

Field: Biochemistry Application: Boc-protected amino acids have been used in protein assembly directed by synthetic molecular recognition motifs . Method & Results: The specific methods and results are not detailed in the source. Further research would be needed to provide these details .

4. Synthesis of Gramicidin S Cyclic Analogs

Field: Biochemistry Application: Boc-protected amino acids have been used in the solid phase synthesis of gramicidin S cyclic analogs with antibiotic and hemolytic activities . Method & Results: The specific methods and results are not detailed in the source. Further research would be needed to provide these details .

5. Synthesis of HCV Protease Inhibitor Modified Analogs

Field: Biochemistry Application: Boc-protected amino acids have been used in the synthesis of HCV protease inhibitor modified analogs . Method & Results: The specific methods and results are not detailed in the source. Further research would be needed to provide these details .

6. Synthesis of Peptidic V1a Receptor Agonists

Field: Biochemistry Application: Boc-protected amino acids have been used in the solid phase synthesis of peptidic V1a receptor agonists . Method & Results: The specific methods and results are not detailed in the source. Further research would be needed to provide these details .

7. Dipeptide Synthesis Using Amino Acid Ionic Liquids

Field: Organic Chemistry Application: Boc-protected amino acid ionic liquids (Boc-AAILs) have been used as the starting materials in dipeptide synthesis . Method: The Boc-AAILs were prepared by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids . These were then used in dipeptide synthesis with commonly used coupling reagents . Results: The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .

8. Deprotection of Boc Amino Acids and Peptides

Field: Organic Chemistry Application: A method for high temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid is described . Method: The ionic liquid had low viscosity, high thermal stability and demonstrated a beneficial effect . Results: The study extended the possibility for extraction of water soluble polar organic molecules using ionic liquids .

9. Synthesis of Peptides Using Boc as the α-Amino Protecting Group

Field: Biochemistry Application: The use of the tert-butyloxycarbonyl (Boc) as the N α-amino protecting group in peptide synthesis can be advantageous in several cases, such as synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . Method & Results: The specific methods and results are not detailed in the source. Further research would be needed to provide these details .

Future Directions

The future directions for this compound would likely involve its use in the synthesis of more complex molecules, possibly in the field of medicinal chemistry or materials science .

properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-dihydroindene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-14(2,3)20-13(19)16-15(12(17)18)8-10-6-4-5-7-11(10)9-15/h4-7H,8-9H2,1-3H3,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOMACQVTIAGKNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC2=CC=CC=C2C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-2-aminoindane-2-carboxylic acid

CAS RN

71066-00-7
Record name 2-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-2-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
CS Kollmann, X Bai, CH Tsai, H Yang, KE Lind… - Bioorganic & Medicinal …, 2014 - Elsevier
The inhibition of protein–protein interactions remains a challenge for traditional small molecule drug discovery. Here we describe the use of DNA-encoded library technology for the …
Number of citations: 93 www.sciencedirect.com
P Khanal - 2016 - search.proquest.com
Non covalent interactions are valuable tools for crystal engineering. Hydrogen bonding often plays a central role for molecular association among possible non covalent interactions. …
Number of citations: 2 search.proquest.com

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